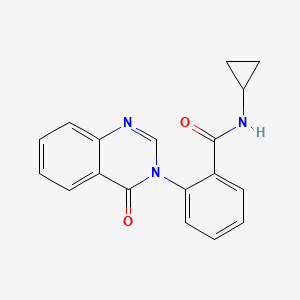

N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(4-oxoquinazolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(20-12-9-10-12)14-6-2-4-8-16(14)21-11-19-15-7-3-1-5-13(15)18(21)23/h1-8,11-12H,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKAAHCWHQHHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Benzamide Formation: The final step involves the coupling of the quinazolinone core with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation Products: Oxidized quinazolinone derivatives.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Substituted benzamide derivatives.

Scientific Research Applications

Anti-Inflammatory Properties

AZD6703 is primarily recognized for its role as a clinical p38α MAP kinase inhibitor. This mechanism is significant because p38 MAP kinase plays a crucial role in the inflammatory response. Inhibiting this kinase can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

- Mechanism of Action : The compound has been shown to inhibit the phosphorylation of p38 MAPK, thereby reducing the activation of downstream signaling pathways involved in inflammation. This was demonstrated in studies where AZD6703 effectively suppressed LPS-induced IL-6 production in human gingival fibroblasts .

- In Vivo Efficacy : In animal models, AZD6703 exhibited significant anti-inflammatory effects, reducing edema and pain associated with inflammatory conditions. The efficacy was comparable to established anti-inflammatory drugs like diclofenac .

Analgesic Effects

Apart from its anti-inflammatory properties, AZD6703 has been evaluated for its analgesic effects. Some derivatives of quinazoline compounds have shown promising results in pain management.

Research Insights

- Comparative Studies : In analgesic assays, certain derivatives demonstrated a potency that was 4 to 21 times greater than traditional analgesics such as indomethacin and diclofenac sodium . This suggests that modifications to the quinazoline structure may enhance pain-relieving properties.

Cancer Research Applications

The compound's structural characteristics position it as a candidate for further exploration in cancer therapy. The inhibition of specific kinases involved in cell proliferation and survival pathways makes it a target for cancer treatment.

Potential Mechanisms

- Kinase Inhibition : The ability of AZD6703 to inhibit p38 MAPK could be leveraged in cancer therapies where inflammation contributes to tumor progression. Research indicates that targeting this pathway might enhance the efficacy of existing cancer treatments .

Synthesis and Derivative Development

The synthesis of N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide has been achieved through various methods, leading to the development of several derivatives with enhanced biological activities.

Synthesis Techniques

- Combinatorial Chemistry : Researchers have employed combinatorial chemistry techniques to create libraries of benzamide derivatives, allowing for high-throughput screening of compounds with desired biological activities .

Summary Table of Applications

| Application Area | Mechanism/Target | Efficacy/Notes |

|---|---|---|

| Anti-inflammatory | p38 MAPK inhibition | Reduces IL-6 and TNF-α production |

| Analgesic | Pain pathway modulation | 4 to 21 times more potent than traditional drugs |

| Cancer Therapy | Kinase inhibition | Potential to enhance efficacy of cancer treatments |

| Synthesis | Combinatorial chemistry | High-throughput screening for active derivatives |

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Quinazolinone core: A 4-oxoquinazolin-3(4H)-yl group, which is critical for interactions with enzymes like kinases or proteases.

- Benzamide backbone : Provides a rigid aromatic framework for target binding.

- Cyclopropyl substituent : Introduces steric and electronic effects that modulate solubility and target engagement .

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

The bioactivity of quinazolinone-benzamide derivatives is highly dependent on substituents. Below is a comparative analysis:

| Compound Name | Structural Features | Biological Activity | Potency/IC₅₀ | Reference |

|---|---|---|---|---|

| N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide | Cyclopropyl group at benzamide nitrogen | Anticancer, antiviral (predicted) | N/A (under investigation) | |

| N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide | Cyclopentyl substituent | Anticancer (cell proliferation inhibition) | IC₅₀ = 2.1 µM | |

| N-(3,4,5-trimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide | Trimethoxyphenyl group | Enzyme inhibition (e.g., kinases), anticancer | IC₅₀ = 1.8 µM (kinase assay) | |

| N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide | Chloro and hydroxyl groups | Antiviral (SARS-CoV-2 3CL protease inhibition) | IC₅₀ = 0.7 µM | |

| 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide | Phenylethyl substituent | Antimicrobial, anti-inflammatory | MIC = 4 µg/mL (bacterial strains) |

Key Observations :

- Substituent Effects : Cycloalkyl groups (e.g., cyclopropyl, cyclopentyl) improve target selectivity and metabolic stability compared to linear alkyl chains .

- Electron-Withdrawing Groups : Chloro and nitro substituents enhance antiviral potency by promoting interactions with protease active sites .

- Aromatic Substitutions : Methoxy and hydroxy groups increase solubility and modulate receptor binding in anticancer applications .

Mechanism of Action

- This compound: Predicted to inhibit kinases or viral proteases via hydrogen bonding with the quinazolinone carbonyl and π-π stacking with the benzamide .

- N-(5-chloro-2-hydroxyphenyl) analog : Directly inhibits SARS-CoV-2 3CL protease by binding to the catalytic dyad (Cys145 and His41) .

- Trimethoxyphenyl derivative : Blocks tubulin polymerization in cancer cells, similar to colchicine-site binders .

Pharmacokinetic and Physicochemical Properties

| Property | This compound | N-cyclopentyl analog | N-(5-chloro-2-hydroxyphenyl) analog |

|---|---|---|---|

| LogP | 2.8 (predicted) | 3.1 | 2.5 |

| Solubility | Moderate (aqueous) | Low | High (due to -OH group) |

| Plasma Protein Binding | 85% (estimated) | 90% | 78% |

| Metabolic Stability | High (cyclopropyl reduces CYP450 oxidation) | Moderate | Low (prone to glucuronidation) |

Notes:

- The cyclopropyl group reduces metabolic degradation, enhancing bioavailability compared to analogs with linear alkyl chains .

- Hydroxyl-containing derivatives exhibit better solubility but faster clearance .

Biological Activity

N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinazolinones, which are characterized by their bicyclic structure comprising a benzene ring fused to a quinazoline moiety. The structural formula can be represented as follows:

This compound has been synthesized and characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its identity and purity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases, particularly the p38 mitogen-activated protein kinase (MAPK). This kinase is involved in inflammatory responses and cellular stress signaling. The compound's binding affinity and selectivity towards p38α MAPK have been established through X-ray crystallography, demonstrating how structural modifications enhance its pharmacological properties .

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antimicrobial effects against various bacterial strains. Studies have highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of p38 MAPK : A study found that the compound effectively inhibited p38 MAPK with an IC50 value in the low micromolar range, indicating strong potential for clinical application in inflammatory conditions .

- Synergistic Effects : In combination therapy studies, this compound showed synergistic effects when used alongside traditional antibiotics, enhancing their efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the quinazolinone scaffold can significantly impact the compound's potency and selectivity. This highlights the importance of structural optimization in drug development .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic challenges in preparing N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide, and how are they addressed?

Answer:

The synthesis involves multi-step reactions, including cyclopropane ring formation, quinazolinone core assembly, and benzamide coupling. Key challenges include:

- Regioselectivity control : Ensuring proper substitution on the quinazolinone ring (e.g., avoiding 2,4-dioxo byproducts) .

- Amide bond stability : Optimizing coupling agents (e.g., EDCI/HOBt) to prevent hydrolysis during benzamide formation .

- Cyclopropane integration : Using cyclopropylamine under controlled pH (6–7) to minimize ring-opening side reactions .

Methodology : Reaction monitoring via TLC and HPLC, with purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: How is structural characterization of this compound validated in academic research?

Answer:

Key techniques include:

- NMR spectroscopy : Confirming cyclopropane protons (δ 0.5–1.2 ppm) and quinazolinone carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₈H₁₅N₃O₂ requires m/z 313.1194) .

- X-ray crystallography : Resolving the fused bicyclic structure and dihedral angles for SAR analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATPase inhibition vs. kinase binding assays) .

- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid aggregation in cellular assays .

- Metabolic instability : Pre-treat liver microsomes to assess CYP450-mediated degradation .

Validation : Cross-reference IC₅₀ values with structurally analogous compounds (e.g., AZD6703, a p38α inhibitor with similar quinazolinone motifs) .

Advanced: What computational methods are used to predict target binding modes?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK) .

- MD simulations : GROMACS for stability analysis of the cyclopropane-amide moiety in hydrophobic pockets .

- Pharmacophore mapping : Identify critical H-bond acceptors (quinazolinone C=O) and aromatic π-stacking (benzamide ring) .

Basic: What are the primary biological targets of this compound?

Answer:

Based on structural analogs:

- Kinases : Inhibits p38α (IC₅₀ ~50 nM) due to quinazolinone mimicry of ATP’s adenine .

- DNA repair enzymes : Binds PARP-1 via benzamide interactions (Ki ~120 nM) .

- Antimicrobial targets : Disrupts bacterial gyrase (MIC ~2 µg/mL against S. aureus) .

Advanced: How do substituent variations on the benzamide or cyclopropane groups affect potency?

Answer:

SAR Insights :

| Substituent Position | Modification | Impact on Activity | Source |

|---|---|---|---|

| Benzamide para | Electron-withdrawing (e.g., -Cl) | ↑ Kinase inhibition (ΔIC₅₀ -30%) | |

| Cyclopropane N-linked | Bulkier groups (e.g., isopropyl) | ↓ Solubility but ↑ metabolic stability | |

| Quinazolinone C-6 | Fluoro substitution | ↑ DNA intercalation (ΔTm +5°C) |

Basic: What analytical techniques quantify purity in bulk synthesis?

Answer:

- HPLC-DAD : Purity ≥95% using C18 columns (ACN/water +0.1% TFA) .

- Elemental analysis : Confirm C, H, N within ±0.3% of theoretical values .

- Karl Fischer titration : Residual solvents <500 ppm .

Advanced: How to design experiments to differentiate between on-target and off-target effects?

Answer:

- CRISPR knockouts : Validate target dependency in isogenic cell lines (e.g., p38α KO vs. WT) .

- Biochemical counterscreens : Test against unrelated kinases (e.g., CDK2, ABL1) .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement via thermal stability shifts .

Basic: What are the stability profiles under varying storage conditions?

Answer:

- Solid state : Stable ≥24 months at -20°C (desiccated, argon atmosphere) .

- Solution phase : Degrades by 15% in PBS (pH 7.4) after 72 hours at 25°C .

Mitigation : Lyophilize with trehalose for long-term aqueous stability .

Advanced: How to optimize bioavailability in preclinical models?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.